

Crystal Structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline**, a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1][2][3] This document details the crystallographic parameters, including bond lengths, bond angles, and torsion angles, derived from single-crystal X-ray diffraction studies. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound. The structural information and methodologies presented herein are essential for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding for further structural modifications and drug design endeavors.

Introduction

4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, with the chemical formula $C_{11}H_{16}N_2O_2S$, is a sulfonamide derivative that has garnered significant interest due to its role as a crucial precursor in the synthesis of Almotriptan.[1][2] Almotriptan is a selective serotonin (5-HT) receptor agonist used in the acute treatment of migraine headaches.[1] The efficacy and pharmacological profile of Almotriptan are intrinsically linked to its molecular structure, which is assembled from key intermediates like **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline**. Therefore,

a thorough understanding of the three-dimensional arrangement of this precursor is paramount for optimizing synthetic routes and for the rational design of new analogues with potentially improved therapeutic properties.

This guide presents a detailed examination of the crystal structure of **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline**, based on the findings from a comprehensive study that utilized single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. The crystal structure reveals a molecule that is nearly coplanar, with a specific dihedral angle between the pyrrolidine and benzene rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds.

Physicochemical Properties

The general physicochemical properties of **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline** are summarized in the table below.

Property	Value
CAS Number	334981-10-1
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S
Molecular Weight	240.33 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	176 - 180 °C
Purity (HPLC)	≥ 97%

Crystallographic Data

The crystal structure of **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline** was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are presented in the following table.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.345(2)
b (Å)	11.123(3)
c (Å)	11.567(3)
α (°)	90
β (°)	109.34(2)
γ (°)	90
Volume (Å ³)	1255.3(5)
Z	4
Calculated Density (g/cm ³)	1.270
Radiation	MoKα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	293(2)
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0523$, $wR_2 = 0.1493$
R indices (all data)	$R_1 = 0.0789$, $wR_2 = 0.1687$

Molecular Structure and Geometry

The molecular structure of **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline** consists of a central aniline ring substituted with a sulfonylmethylpyrrolidine group at the para position. The key structural features include the near planarity of the molecule and the specific conformation of the pyrrolidine ring.

Selected Bond Lengths

The intramolecular bond lengths are within the expected ranges for similar sulfonamide structures.

Bond	Length (Å)
S1 - O1	1.432(2)
S1 - O2	1.435(2)
S1 - N2	1.631(2)
S1 - C7	1.778(3)
N1 - C4	1.385(4)
N2 - C8	1.472(4)
N2 - C11	1.475(4)
C1 - C6	1.381(4)
C1 - C2	1.385(4)
C2 - C3	1.378(4)
C3 - C4	1.386(4)
C4 - C5	1.390(4)
C5 - C6	1.379(4)
C6 - C7	1.511(4)

Selected Bond Angles

The bond angles around the sulfur atom deviate slightly from an ideal tetrahedral geometry.

Atoms	Angle (°)
O1 - S1 - O2	118.9(1)
O1 - S1 - N2	107.5(1)
O2 - S1 - N2	107.8(1)
O1 - S1 - C7	108.9(1)
O2 - S1 - C7	108.5(1)
N2 - S1 - C7	104.3(1)
C8 - N2 - C11	112.9(2)
C8 - N2 - S1	116.3(2)
C11 - N2 - S1	115.8(2)
C6 - C7 - S1	113.2(2)
C3 - C4 - N1	120.9(3)

Selected Torsion Angles

The torsion angles describe the conformation of the molecule, particularly the orientation of the substituent groups relative to the aniline ring.

Atoms	Angle (°)
C1 - C6 - C7 - S1	-89.5(3)
C5 - C6 - C7 - S1	91.1(3)
C6 - C7 - S1 - O1	-54.3(2)
C6 - C7 - S1 - O2	74.3(2)
C6 - C7 - S1 - N2	-173.8(2)
C7 - S1 - N2 - C8	70.0(2)
C7 - S1 - N2 - C11	-171.1(2)
C4 - N1 - H1A - H1B	180.0

Experimental Protocols

Synthesis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline

A common synthetic route to **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline** involves a multi-step process starting from 4-aminobenzylamine. The following is a representative protocol based on literature procedures.[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of 1-(4-aminobenzyl)pyrrolidine

- To a solution of 4-aminobenzylamine in a suitable solvent (e.g., methanol), add 1,4-dibromobutane.
- The reaction mixture is stirred at room temperature for several hours.
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-aminobenzyl)pyrrolidine.

Step 2: Sulfenylation

- 1-(4-aminobenzyl)pyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

- Methanesulfonyl chloride is added dropwise to the solution in the presence of a base (e.g., triethylamine).
- The reaction is stirred at room temperature until completion (monitored by TLC).
- The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product is purified by recrystallization or column chromatography to afford **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline**.

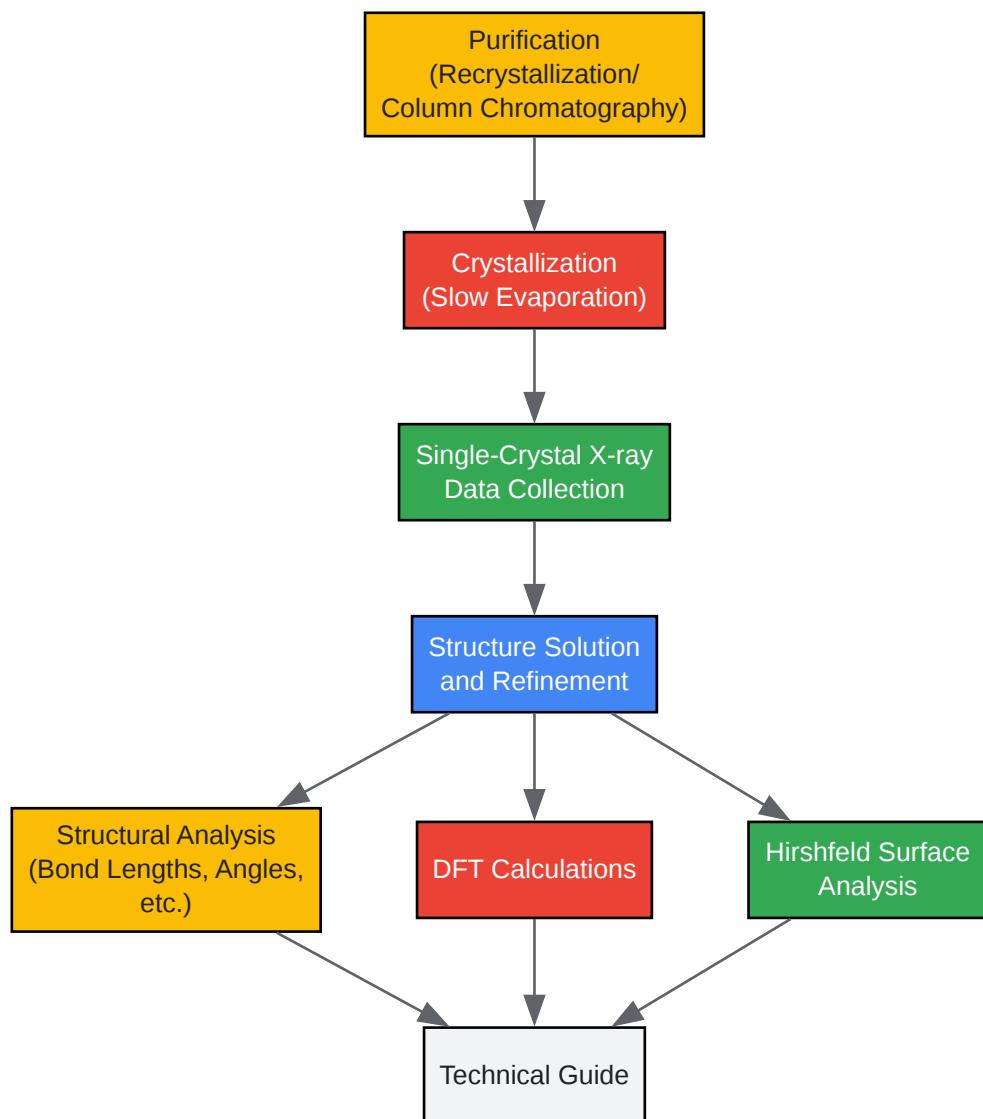
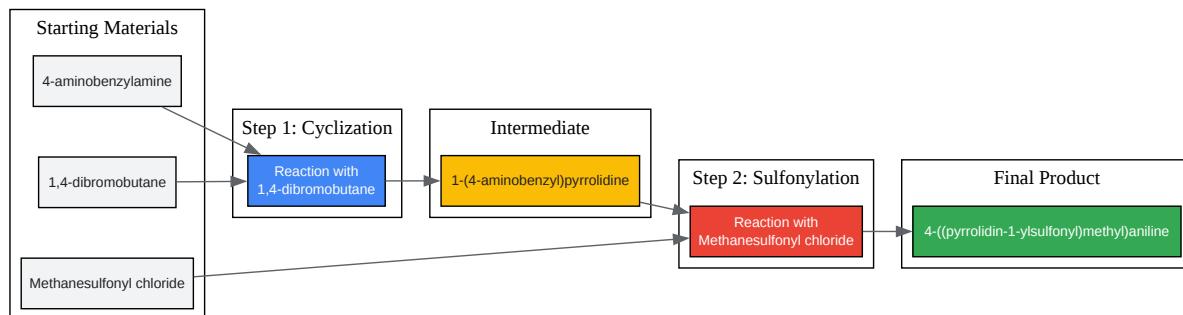
Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound.

- Dissolve the purified **4-((pyrrolidin-1-ylsulfonyl)methyl)aniline** in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
- Gently heat the solution to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature.
- The container is then left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent.
- Colorless, block-like crystals are typically formed over a period of several days.

Visualizations

Molecular Structure



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